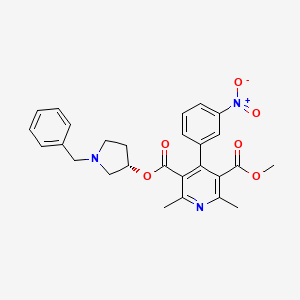

Dehydro Barnidipine

Description

Historical Context and Emergence in Research Literature

The study of Dehydro Barnidipine (B1667753) is intrinsically linked to the metabolic investigation of its parent drug, barnidipine. Its emergence in scientific literature coincides with the broader efforts to characterize the pharmacokinetics and biotransformation of dihydropyridine-based pharmaceuticals.

Dehydro Barnidipine was identified as a principal metabolite of barnidipine through metabolic studies. The primary metabolic transformation of barnidipine involves the oxidation of its 1,4-dihydropyridine (B1200194) ring to a pyridine (B92270) ring, resulting in the formation of this compound. drugbank.comnih.gov This oxidation is a common metabolic pathway for dihydropyridine (B1217469) drugs. innovareacademics.in

The initial characterization of this compound was achieved through the use of advanced analytical techniques. During the process development of barnidipine hydrochloride, various impurities and metabolites were detected using high-performance liquid chromatography (HPLC). nih.gov this compound was subsequently synthesized and characterized using spectral methods such as mass spectrometry (MS), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) to confirm its structure. nih.gov These analytical methods are crucial for distinguishing metabolites from the parent drug and other related substances.

Furthermore, the characterization of metabolites like this compound is vital for the quality control of the active pharmaceutical ingredient (API). nih.gov The presence of metabolites and other impurities can impact the safety and efficacy of the final drug product. Therefore, research has focused on developing sensitive analytical methods to detect and quantify these compounds in bulk drug substances and biological matrices. scispace.comscirp.org The growing emphasis on drug safety and purity has sustained the research interest in the metabolites of widely used drugs like barnidipine. nih.gov

Significance as a Research Compound in Medicinal Chemistry and Pharmacology

This compound serves as an important research compound, offering insights into the metabolic processes of barnidipine and the broader class of dihydropyridine drugs.

The identification and study of this compound have been instrumental in mapping the metabolic pathways of barnidipine. It is established that the oxidation of the dihydropyridine ring is a major metabolic route. drugbank.comnih.gov This transformation is primarily carried out by the CYP3A4 isoenzyme in the liver. drugbank.com The characterization of this compound as a key metabolite confirms this pathway and enhances the understanding of barnidipine's extensive first-pass metabolism, which contributes to its low absolute bioavailability. drugbank.com

The table below summarizes the key metabolic transformations of barnidipine, highlighting the formation of this compound.

| Metabolic Pathway | Description | Resulting Metabolite |

| Oxidation | Oxidation of the 1,4-dihydropyridine ring. | This compound |

| Hydrolysis | Hydrolysis of the methyl ester group. | Carboxylic acid derivative |

| N-Debenzylation | Removal of the benzyl (B1604629) group from the pyrrolidine (B122466) ring. | N-debenzylated metabolite |

| Reduction | Reduction of the nitro group. | Amino derivative |

This table provides a simplified overview of the main metabolic pathways.

Current scientific literature consistently indicates that the metabolites of barnidipine, including this compound, are pharmacologically inactive. drugbank.comnih.gov The oxidation of the dihydropyridine ring to a pyridine ring results in a loss of the calcium channel blocking activity that is characteristic of the parent compound. innovareacademics.in

Therefore, this compound is not considered a pharmacologically active metabolite. Its significance in research is not as a potential therapeutic agent itself, but rather as a marker of barnidipine metabolism and a reference standard in analytical studies. There is no current evidence to suggest that this compound is being investigated as a lead compound for the development of new analogues. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful and serves as a starting point for chemical modifications. researchgate.net Since this compound lacks the primary pharmacological activity of its parent compound, its utility as a lead for developing new calcium channel blockers is not supported by existing research.

Overview of Key Research Domains and Methodological Approaches

The research involving this compound primarily falls into the domains of analytical chemistry, drug metabolism, and pharmaceutical quality control. The methodological approaches are centered around the separation, identification, and quantification of this metabolite.

Key research domains include:

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of barnidipine, where the formation and elimination of this compound are monitored. nih.gov

Analytical Method Development: Creating and validating sensitive and specific analytical methods for the detection of this compound in various matrices. scispace.comscirp.org

Impurity Profiling: Identifying and characterizing impurities in barnidipine drug substance, with this compound being a potential process-related impurity or degradant. nih.gov

The primary methodological approaches employed in the study of this compound are summarized in the following table:

| Methodological Approach | Application | Key Findings/Utility |

| High-Performance Liquid Chromatography (HPLC) | Separation of barnidipine from its metabolites in bulk drug and biological fluids. nih.govscirp.org | Allows for the quantification of this compound and assessment of drug purity. |

| Mass Spectrometry (MS) | Identification and structural elucidation of metabolites. nih.govnih.gov | Confirms the molecular weight and fragmentation pattern of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization of synthesized reference standards. nih.gov | Provides definitive structural information for this compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Screening for dihydropyridine metabolites in urine. scispace.comoup.com | Enables the detection of this compound as part of toxicological or metabolic screening. |

These sophisticated analytical techniques are essential for the rigorous scientific investigation of this compound and its role in the context of its parent drug, barnidipine.

Current State of Knowledge and Unexplored Research Gaps

Current State of Knowledge:

Research has firmly established that this compound is a principal metabolite of Barnidipine. nih.govnih.gov The metabolic process responsible for its formation is the oxidation of the 1,4-dihydropyridine ring to a pyridine ring, a common pathway for many dihydropyridine drugs. innovareacademics.innih.gov This oxidation is primarily mediated by the cytochrome P450 enzyme system in the liver, specifically the CYP3A isoenzyme family. researchgate.netdrugbank.comnih.gov Studies in both animals (rats and dogs) and humans have identified this compound in plasma and urine following the administration of Barnidipine. nih.govnih.gov In human studies, it has been identified as a major metabolite alongside the hydrolyzed product of the benzyl-pyrrolidinyl ester (M-3). nih.gov

This compound is also considered a process-related impurity and a degradation product of Barnidipine. nih.govveeprho.com Its presence can arise during the synthesis of Barnidipine or through its degradation, particularly when exposed to light (photodegradation). innovareacademics.innih.gov Exposure of Barnidipine to sunlight has been shown to cause oxidation, yielding the pyridine derivative, this compound, as the main photoproduct. innovareacademics.in

Unexplored Research Gaps:

While the formation and identification of this compound are well-documented, several areas remain underexplored. The majority of research focuses on this compound in the context of being an inactive metabolite or an impurity. There is a significant lack of studies investigating any potential biological activity or toxicity of this compound itself, even though it is a major metabolite. The long-term effects of the accumulation of this and other metabolites are not extensively detailed in the available literature.

Furthermore, while photodegradation studies have identified this compound as a primary product, a comprehensive comparison of its formation kinetics under various stress conditions (e.g., different pH, temperature, and light sources) could be more thoroughly investigated. innovareacademics.in Research into developing more photostable formulations of Barnidipine to minimize the formation of this compound is an ongoing area of interest. innovareacademics.in

Multidisciplinary Research Approaches Utilized

The study of this compound has necessitated the use of several scientific disciplines:

Synthetic Chemistry: The synthesis of this compound as a reference standard has been crucial for its identification and quantification in various samples. One reported method involves the reaction of Barnidipine with manganese dioxide, which facilitates the oxidation of the dihydropyridine ring to the pyridine ring. nih.gov This allows for the production of pure this compound, which is essential for analytical method validation and for characterizing impurities in the bulk manufacturing of Barnidipine. nih.govaxios-research.com

Analytical Chemistry: A range of analytical techniques has been employed to detect, identify, and quantify this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool used to separate this compound from the parent drug, Barnidipine, and other related impurities during quality control and stability studies. innovareacademics.innih.govsaudijournals.com

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is used to identify metabolites by determining their molecular weight. nih.govnih.gov For instance, the mass spectrum of this compound shows a molecular ion at m/z 489.0, which is two atomic mass units less than Barnidipine, confirming the loss of two hydrogen atoms during oxidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR spectroscopy are used to elucidate the precise chemical structure of this compound after its synthesis or isolation, confirming the aromatization of the dihydropyridine ring. nih.gov

Spectrophotometry: UV-Vis spectrophotometry has been used to study the kinetics of Barnidipine's photodegradation into this compound. innovareacademics.in

Computational Biology: While direct computational studies focusing solely on this compound are scarce, computational approaches have been used to investigate its parent compound, Barnidipine. For example, in the context of drug repurposing, virtual screening and computer-aided docking tools have been used to identify Barnidipine as a potential inhibitor for targets like the main protease (Mpro) of SARS-CoV-2. nih.govresearchgate.net Such computational methods could potentially be applied to this compound to predict any residual binding affinity to biological targets or to assess its potential for off-target effects, addressing some of the current research gaps.

Data Tables

Table 1: Analytical Data for this compound

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₇H₂₇N₃O₆ | axios-research.com |

| Molecular Weight | 489.53 g/mol | axios-research.com |

| CAS Number | 172331-68-9 | axios-research.com |

| Mass Spectrum (m/z) | 489.0 (M) | nih.gov |

| HPLC Retention Time | Relative Retention Time (RRT) of 1.68 compared to Barnidipine | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-O-[(3S)-1-benzylpyrrolidin-3-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWOMDUVXAUTRY-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747439 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172331-68-9 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Synthesis and Derivatization Studies of Dehydro Barnidipine

Synthetic Methodologies for Dehydro Barnidipine (B1667753) and Related Structures

The synthesis of Dehydro Barnidipine is intrinsically linked to the synthesis of its dihydropyridine (B1217469) precursor, Barnidipine. This compound is the fully aromatized pyridine (B92270) form, often resulting from the oxidation of the 1,4-dihydropyridine (B1200194) (DHP) ring of Barnidipine. nih.govpsu.edu Research into its formation and synthesis provides valuable information for controlling impurities in the manufacturing of Barnidipine and for understanding its metabolic pathways. nih.govnih.gov

Development of Novel Synthetic Pathways to the Dehydrodihydropyridine Core

The foundational structure of this compound is a substituted pyridine ring, which is the oxidized counterpart of the 1,4-dihydropyridine core central to many calcium channel blockers. nih.gov The synthesis of this core can be approached either by creating the dihydropyridine ring first followed by an aromatization step, or through methods that directly yield the pyridine structure.

The most established method for creating the 1,4-dihydropyridine scaffold is the Hantzsch Dihydropyridine Synthesis . researchgate.net This multicomponent reaction typically involves the condensation of an aldehyde (like m-nitrobenzaldehyde), two equivalents of a β-ketoester (such as methyl acetoacetate (B1235776) and the acetoacetate ester of (S)-1-benzyl-3-pyrrolidinol), and an ammonia (B1221849) source. nih.govgoogle.com The resulting dihydropyridine ring of Barnidipine can then be oxidized to the pyridine core of this compound. This oxidation can occur metabolically or as a side reaction during synthesis, leading to this compound as an impurity. nih.govpsu.edu

Alternative synthetic routes focus on modifying the assembly of the core structure. One patented process for Barnidipine hydrochloride involves reacting m-nitrobenzaldehyde with a β-ketoester to form a Knoevenagel condensation product, which is then reacted with an enamine (e.g., methyl 3-aminocrotonate) in a subsequent step to form the dihydropyridine ring. google.comgoogle.com This step-wise approach allows for greater control over the introduction of different ester groups at the C3 and C5 positions, a key feature of Barnidipine's asymmetric structure.

| Pathway | Key Reactants | Description |

|---|---|---|

| Hantzsch Dihydropyridine Synthesis & Subsequent Oxidation | Aldehyde, β-Ketoester, Ammonia source | A one-pot multicomponent reaction to form the 1,4-dihydropyridine ring, which can be subsequently aromatized to the pyridine core of this compound. researchgate.net |

| Step-wise Knoevenagel-Michael Approach | Aldehyde, β-Ketoester, Enamine | A sequential reaction involving initial Knoevenagel condensation between an aldehyde and a β-ketoester, followed by a Michael addition and cyclization with an enamine. This allows for the synthesis of unsymmetrical dihydropyridines. google.comgoogle.com |

Stereoselective Synthesis Approaches and Chiral Resolution Techniques for Analogs

Barnidipine possesses two chiral centers, one at the C4 position of the dihydropyridine ring and another in the (S)-1-benzyl-3-pyrrolidinyl ester side chain. nih.gov this compound, being the aromatized form, loses the chirality at the C4 position but retains the stereocenter in the pyrrolidinyl moiety. cymitquimica.comnih.gov The synthesis of enantiomerically pure analogues relies heavily on stereoselective methods and chiral resolution.

A primary strategy involves the resolution of a racemic carboxylic acid precursor. In the synthesis of Barnidipine, a racemic dihydropyridine monoacid is often produced and then resolved using a chiral base. google.comgoogle.com This separation is crucial for isolating the desired stereoisomer before the final esterification step.

Key Chiral Resolution Techniques:

Diastereomeric Salt Crystallization : This is a classical and industrially viable method. A racemic mixture of a key intermediate, such as 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, is reacted with a chiral resolving agent (e.g., an optically active amine like L-norephedrine, cinchonidine, or cinchonine) to form diastereomeric salts. google.comnumberanalytics.com These salts exhibit different solubilities, allowing for their separation by fractional crystallization. nih.govcrysforma.com After separation, the desired enantiomer of the acid is recovered and carried forward in the synthesis. google.com

Enzymatic Resolution : Biocatalysis offers a highly selective alternative for chiral separations. mdpi.com Lipases can be used for the enantioselective hydrolysis of a diester precursor, or for the stereoselective esterification of a racemic acid or alcohol. researchgate.net This approach can provide high enantiomeric excess under mild reaction conditions. mdpi.com

Use of Chiral Auxiliaries : Another approach involves covalently attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com The auxiliary is then removed after the desired stereocenter has been established. This method is a cornerstone of asymmetric synthesis. tcichemicals.com

| Technique | Resolving Agent / Catalyst | Principle |

|---|---|---|

| Diastereomeric Salt Crystallization | Chiral amines (e.g., L-(-)-malic acid, cinchonine, L-norephedrine) google.comgoogle.com | Formation of diastereomeric salts with different physical properties (e.g., solubility), enabling separation by crystallization. numberanalytics.comnih.gov |

| Enzymatic Kinetic Resolution | Lipases (e.g., Lipase B from Candida antarctica) mdpi.com | Enzymes selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.net |

| Chiral Chromatography | Chiral Stationary Phases (CSPs) | Separation of enantiomers based on their differential interactions with a chiral stationary phase in a chromatography column (e.g., HPLC). numberanalytics.comcrysforma.com |

Green Chemistry Principles Applied in this compound Synthesis Research

The application of green chemistry principles to the synthesis of complex pharmaceutical compounds like this compound is an area of increasing focus. ejcmpr.com The goal is to develop more sustainable processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. ejcmpr.com

In the context of dihydropyridine synthesis, green approaches include:

Biocatalysis : As mentioned for chiral resolution, enzymes can also be used in other synthetic steps, operating in aqueous media under mild conditions and offering high selectivity, thereby reducing the need for protecting groups and harsh reagents. mdpi.comd-nb.info

Development of Novel Catalysts : Research into nanocatalysts and other advanced catalytic systems aims to increase reaction efficiency and yield, which can lead to a reduction in energy consumption and waste. ejcmpr.com

Use of Greener Solvents : Replacing traditional volatile and often toxic organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a key principle of green chemistry. ejcmpr.com

Atom Economy : Multicomponent reactions like the Hantzsch synthesis are inherently more atom-economical as they combine several molecules into a final product in a single step, minimizing the formation of by-products. researchgate.net

Design and Synthesis of this compound Analogues for Research Purposes

The generation of analogues is fundamental to medicinal chemistry for probing biological mechanisms and optimizing molecular properties. nih.gov this compound serves as a scaffold for designing novel molecules to explore structure-activity relationships (SAR) within this class of compounds.

Structure-Guided Design of Novel Analogues for Mechanistic Probes

Structure-guided design utilizes computational and molecular modeling techniques to create novel analogues with specific properties. researchgate.net By understanding the interaction of the parent compound (Barnidipine) with its biological target (the L-type calcium channel), researchers can rationally design modifications to the this compound structure. mdpi.comnih.gov

For example, analogues could be designed to:

Probe Binding Pockets : By systematically altering the substituents on the phenyl ring or the ester groups, researchers can map the steric and electronic requirements of the receptor binding site. frontiersin.org

Investigate Metabolic Stability : The dihydropyridine ring is the primary site of metabolism, leading to the formation of this compound. psu.edu Synthesizing analogues with modifications at this ring or adjacent positions can help in developing compounds with different metabolic profiles.

Modulate Physicochemical Properties : Changes to the ester side chains can be used to fine-tune properties like lipophilicity and solubility, which are critical for research applications.

Parallel and Combinatorial Synthesis Strategies in Analogue Generation

To efficiently explore the chemical space around the this compound scaffold, modern high-throughput synthesis techniques are employed. rjptonline.org

Combinatorial Chemistry : This approach allows for the rapid synthesis of a large number of compounds (a "library") in a systematic manner. niscpr.res.inuomustansiriyah.edu.iq For 1,4-dihydropyridines, a library can be generated by varying the three main building blocks of the Hantzsch synthesis: the aldehyde, the β-ketoester, and the ammonia/amine component. nih.gov

Solid-Phase Synthesis : To facilitate the purification of the resulting library, the synthesis can be performed on a solid support (e.g., a polymer resin). nih.gov One of the starting materials is attached to the resin, and the subsequent reaction steps are carried out. After the synthesis is complete, the final product is cleaved from the support. This methodology is highly amenable to automation.

Parallel Synthesis : This involves conducting multiple discrete reactions simultaneously in an array format (e.g., a 96-well plate). uky.edu This allows for the systematic variation of building blocks to quickly produce a collection of individual, purified compounds for screening.

The screening of these libraries, often through deconvolution methods where mixtures are iteratively simplified and re-tested, can lead to the identification of novel compounds with desired research characteristics. uomustansiriyah.edu.iqnih.gov

Preparation of Isotope-Labeled Compounds for Metabolic and Mechanistic Research

The study of metabolic pathways and the mechanisms of drug action relies heavily on the use of isotope-labeled compounds. Stable isotope labeling, which involves replacing atoms like hydrogen, carbon, or nitrogen with their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N), is a crucial technique. acanthusresearch.comsimsonpharma.com These labeled analogs are chemically similar to the parent drug but have a higher mass, making them ideal as internal standards for highly sensitive analytical methods like mass spectrometry. acanthusresearch.comveeprho.com The use of stable isotope-labeled standards can significantly reduce matrix effects and improve the accuracy and reproducibility of bioanalytical assays. acanthusresearch.com

Deuterium labeling, in particular, is a common strategy employed to investigate metabolic "soft spots" within a molecule. beilstein-archives.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. nih.gov This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of that bond, such as oxidation by cytochrome P450 enzymes. beilstein-archives.orgnih.gov

In the context of barnidipine, deuterated analogs have been synthesized to facilitate pharmacokinetic and metabolic research. veeprho.comvulcanchem.com These studies are essential for understanding the biotransformation of barnidipine into its metabolites, including this compound. A common labeled analog is Barnidipine-d5, where five hydrogen atoms on the benzyl (B1604629) group are replaced with deuterium. vulcanchem.com This specific placement targets a potential site of metabolism. beilstein-archives.orgvulcanchem.com By using such labeled compounds, researchers can precisely track the metabolic fate of barnidipine and quantify its conversion to various metabolites in biological samples. veeprho.com

The primary methods for introducing isotope labels include direct hydrogen/deuterium exchange reactions and, more commonly, complete chemical synthesis using isotope-containing building blocks to ensure the stability and precise location of the label. acanthusresearch.com

Table 1: Examples of Isotope-Labeled Barnidipine Analogs

| Compound Name | Molecular Formula | Notes | Reference |

| Barnidipine-d5 (HCl Salt) | C₂₇H₂₄D₅N₃O₆ · HCl | Deuterium labeled analog used as an internal standard in analytical and pharmacokinetic research. veeprho.com | veeprho.comaxios-research.com |

| Barnidipine-d4 | C₂₇H₂₅D₄N₃O₆ | Deuterated analog. | axios-research.com |

Research on Impurity Profiling and Related Substance Synthesis

Impurity profiling is a critical component of drug development and manufacturing, mandated by regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net The presence of impurities, which can arise from the synthesis process, degradation, or storage, can impact the quality and safety of the active pharmaceutical ingredient (API). researchgate.netveeprho.com For dihydropyridine-class drugs like barnidipine, a common degradation pathway is the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative. innovareacademics.ininnovareacademics.in this compound is this primary oxidative degradation product. veeprho.cominnovareacademics.in

Identification and Elucidation of Synthetic Impurities and Degradants Associated with this compound

Comprehensive studies have been undertaken to identify and characterize the impurities associated with the manufacture of barnidipine hydrochloride. mdpi.comnih.gov this compound is itself a principal impurity and metabolite. innovareacademics.insimsonpharma.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to detect and separate these impurities from the main drug substance. veeprho.commdpi.com Subsequent structural elucidation is typically achieved using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.govresolvemass.ca

One significant study identified four process-related impurities in barnidipine hydrochloride bulk drug substance. mdpi.comnih.gov These impurities were detected by HPLC and their structures were confirmed by MS, ¹H-NMR, and ¹³C-NMR data. mdpi.comnih.gov The identified substances include not only the primary degradant, this compound, but also other byproducts originating from the synthetic route.

Table 2: Process-Related Impurities Identified in Barnidipine Hydrochloride Synthesis

| Impurity Designation | Chemical Name | Description of Origin | Reference |

| Impurity 2 | (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate | A diastereoisomer of barnidipine, arising from the presence of the enantiomeric form of a key carboxylic acid intermediate. mdpi.comnih.gov | mdpi.comnih.gov |

| Impurity 3 | 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | This is This compound , the pyridine analog formed via oxidation of the dihydropyridine ring. innovareacademics.inmdpi.com | mdpi.comnih.gov |

| Impurity 4 | (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | A transesterification byproduct formed from the presence of ethanol (B145695) in the reaction solvent. | mdpi.com |

| Impurity 5 | (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | An analog resulting from the use of ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate instead of the corresponding methyl ester in the Hantzsch reaction. | mdpi.com |

Targeted Synthesis of Reference Standards for Analytical Research

The accurate quantification and control of drug impurities require the availability of pure reference standards. researchgate.netaxios-research.com These standards are essential for validating analytical methods, such as HPLC, and for ensuring the quality and consistency of the final drug product. veeprho.comaxios-research.com Consequently, the targeted synthesis of known impurities is a vital research activity.

This compound is synthesized and characterized to serve as a reference standard for analytical and quality control applications. simsonpharma.comaxios-research.com A patented method describes an efficient process for the dehydroaromatization of dihydropyridine compounds, including barnidipine, to prepare their corresponding pyridine impurities. google.com This method involves the oxidation of the dihydropyridine in an acidic aqueous solution in the presence of nickel at ambient temperature, resulting in a high conversion rate to the dehydroaromatized product. google.com

In addition to this compound, other related substances identified during process development have also been independently synthesized. mdpi.comnih.gov For instance, the diastereoisomeric impurity (Impurity 2) was prepared using the enantiomer of a key synthetic intermediate to confirm its structure. mdpi.comnih.gov The synthesis of these compounds provides the necessary reference materials for quality control in the manufacturing of barnidipine. mdpi.com

Table 3: Synthetic Approaches for Barnidipine-Related Reference Standards

| Compound | Synthetic Goal | Method | Reference |

| This compound (Impurity 3) | Preparation of Impurity Reference Standard | Oxidation of barnidipine in an acidic aqueous solution with an oxidant and nickel catalyst at room temperature. google.com | google.com |

| Impurity 2 (Diastereoisomer) | Structural Confirmation and Reference Standard | Coupling of (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with (S)-1-benzyl-3-hydroxypyrrolidine. mdpi.comnih.gov | mdpi.comnih.gov |

Investigative Studies on Metabolic Formation and Biotransformation of Dehydro Barnidipine

Elucidation of Enzymatic Pathways for Dehydro Barnidipine (B1667753) Biogenesis

The conversion of the dihydropyridine (B1217469) ring in barnidipine to a pyridine (B92270) structure is a critical step in its metabolism, leading to the formation of Dehydro Barnidipine. nih.govnih.gov This dehydrogenation is primarily an oxidative process catalyzed by specific enzyme systems within the liver.

In vitro studies using human liver microsomes have been instrumental in identifying the specific enzymes responsible for the metabolic disposition of barnidipine. Research indicates that the dehydrogenation of barnidipine to form this compound is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov

Metabolism in Liver Microsomes: Experiments have shown that barnidipine is extensively metabolized by liver microsomes in a process dependent on P450 enzymes. nih.gov

Inhibition Studies: The metabolism of barnidipine is inhibited by known CYP3A inhibitors. geneesmiddeleninformatiebank.nl For instance, in vitro studies on the closely related dihydropyridine benidipine (B10687) showed that its dehydrogenation was markedly decreased by ketoconazole, a potent CYP3A inhibitor. psu.edu

Recombinant Enzymes: Studies using cDNA-expressed human CYP enzymes confirm that CYP3A4 is the main isoform responsible for the dehydrogenation pathway. nih.govresearchgate.net While barnidipine itself has been shown to inhibit multiple CYP isoforms, its own metabolism is predominantly reliant on CYP3A4. nih.govresearchgate.net

The table below summarizes the key CYP enzymes involved in the metabolism of barnidipine, with a focus on the dehydrogenation reaction that forms this compound.

| Enzyme Family | Specific Isoform | Role in this compound Formation | Supporting Evidence |

|---|---|---|---|

| CYP3A | CYP3A4 | Primary enzyme responsible for the oxidation of the dihydropyridine ring to the pyridine form (this compound). nih.govresearchgate.net | In vitro microsomal studies, inhibition assays, studies with recombinant enzymes. nih.govgeneesmiddeleninformatiebank.nlnih.gov |

| CYP3A | CYP3A5 | Contributes to dehydrogenation, particularly in individuals expressing this isoform. | Studies on structurally similar compounds like benidipine show significant involvement of CYP3A5. nih.govresearchgate.net |

Current scientific literature primarily attributes the dehydrogenation of barnidipine to the action of Cytochrome P450 enzymes, particularly CYP3A4. In vitro studies designed to elucidate the metabolic pathways have not identified a significant role for non-CYP enzymes, such as flavin-containing monooxygenases (FMOs), in the specific reaction that forms this compound. psu.edu While other metabolic reactions like ester hydrolysis may involve different enzyme classes, the core biogenesis of this compound from its parent compound appears to be a CYP-mediated oxidative process. nih.govnih.gov

Preclinical studies in different animal models have revealed both similarities and differences in the metabolic profile of barnidipine, including the formation of its dehydro- (B1235302) metabolite.

Rat and Dog Models: In both rats and dogs, barnidipine undergoes extensive metabolism, with pyridine formation being one of the main metabolic pathways observed in urine. nih.gov This indicates that the dehydrogenation process to form this compound is a conserved pathway across these species. However, quantitative differences exist, with studies on the related compound felodipine (B1672334) showing a significantly higher oral plasma clearance in rats compared to dogs and humans, suggesting different metabolic capacities. researchgate.net

Human Metabolism: In humans, the oxidized pyridine product of the hydrolyzed benzyl-pyrrolidinyl ester (M-4), which shares the same pyridine core as this compound, is a major metabolite found in both plasma and urine. nih.gov The pyridine form of unchanged barnidipine (this compound itself) is also detected as a minor metabolite. nih.gov

The metabolic pathways are qualitatively similar across rats, dogs, and humans, with dehydrogenation being a consistent route of biotransformation. nih.govnih.gov

| Species | This compound Formation (Pyridine Oxidation) | Other Major Pathways | Reference |

|---|---|---|---|

| Rat | Identified as a main metabolic pathway. | Ester hydrolysis, N-debenzylation, glucuronide conjugation. | nih.gov |

| Dog | Identified as a main metabolic pathway. | Ester hydrolysis, N-debenzylation, glucuronide conjugation. | nih.gov |

| Human | Observed as a minor metabolite, but the pyridine core is present in major metabolites (e.g., M-4). | Hydrolysis of the benzylpyrrolidine ester, N-debenzylation. | nih.gov |

In Vitro and Ex Vivo Biotransformation Research

To understand the metabolic fate of barnidipine, researchers utilize various in vitro and ex vivo systems that simulate the physiological environment of the liver, the primary site of drug metabolism.

Incubation studies using liver subcellular fractions (microsomes) and whole liver cells (hepatocytes) are standard procedures to assess metabolic stability.

Liver Microsomes: In vitro experiments with rat liver microsomes have confirmed that barnidipine is extensively metabolized, a process catalyzed by P450 enzymes. nih.gov Such systems contain a high concentration of CYP enzymes and are ideal for studying Phase I metabolic reactions like the dehydrogenation that forms this compound.

Isolated Hepatocytes: Studies with isolated rat hepatocytes are also used to investigate the biotransformation of dihydropyridines. researchgate.net Hepatocytes provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, allowing for the study of subsequent conjugation reactions of the metabolites formed, including those derived from this compound. These studies collectively indicate that barnidipine is a low-bioavailability drug due to extensive first-pass hepatic metabolism, a process in which the formation of this compound plays a key role. drugbank.com

Enzyme kinetic studies are performed to quantify the rate of metabolism and the affinity of enzymes for the drug. These studies typically determine parameters like Kₘ (Michaelis-Menten constant), Vₘₐₓ (maximum reaction velocity), and CLᵢₙₜ (intrinsic clearance). bmglabtech.comunl.edu

While specific kinetic parameters for the formation of this compound are not widely published, data from the structurally analogous compound benidipine, which is also metabolized by CYP3A4/5 to a dehydro- metabolite, provide valuable insight. nih.govresearchgate.net For benidipine, the dehydrogenation pathway showed a higher Kₘ and lower Vₘₐₓ compared to the N-debenzylation pathway, resulting in a lower intrinsic clearance for dehydrogenation. psu.edu

Inhibition studies are crucial for predicting potential drug-drug interactions. Barnidipine has been investigated for its ability to inhibit various CYP isoforms. Research using microsomes from human B-lymphoblast cells expressing specific CYPs has shown that barnidipine can inhibit multiple enzymes. nih.govresearchgate.net

| CYP Isoform | Inhibitory Effect by Barnidipine | Type of Inhibition | Reference |

|---|---|---|---|

| CYP2B6 | Yes | Not specified | nih.gov |

| CYP2C9 | Yes | Competitive | nih.govresearchgate.net |

| CYP2C19 | Yes | Not specified | nih.govresearchgate.net |

| CYP2D6 | Yes | Competitive | nih.govresearchgate.net |

| CYP3A4 | Yes | Not specified | nih.govresearchgate.net |

These findings demonstrate that while CYP3A4 is responsible for creating this compound, the parent compound can, in turn, affect the metabolism of other drugs that are substrates for different CYP enzymes. nih.govresearchgate.net

Research on Metabolic Fate and Clearance Pathways in Preclinical Systems

Preclinical studies, primarily in rats and dogs, have been instrumental in elucidating the metabolic fate and clearance pathways of barnidipine and its metabolites, including this compound. Following the administration of radiolabeled barnidipine in these animal models, research shows that the drug undergoes extensive metabolism, with very little of the unchanged drug being excreted. drugbank.comnih.gov

The radioactivity from the parent drug and its subsequent metabolites is eliminated from the body through multiple routes. The primary route of excretion is via the feces, accounting for approximately 60% of the administered dose, while about 40% is excreted in the urine. drugbank.comnih.gov A smaller fraction, less than 1%, is eliminated through respiration. geneesmiddeleninformatiebank.nlnih.gov Biliary excretion was also identified as a significant pathway in rats. nih.gov

Distribution studies using radiolabeled barnidipine in rats revealed that the highest concentrations of radioactivity were found in the liver, kidneys, and gastrointestinal tract, which are the primary organs involved in metabolism and excretion. nih.gov Conversely, the brain showed the lowest levels of radioactivity. nih.gov This distribution pattern suggests that metabolites like this compound are processed in the liver and subsequently cleared through renal and fecal pathways.

| Preclinical Model | Primary Excretion Route | Secondary Excretion Route | Tissues with High Metabolite Concentration | Key Findings |

|---|---|---|---|---|

| Rat | Feces (~60%) drugbank.comnih.gov | Urine (~40%) drugbank.comnih.gov | Liver, Kidney, Gastrointestinal Tract nih.gov | Extensive first-pass metabolism; significant biliary excretion observed. nih.gov |

| Dog | Feces nih.gov | Urine nih.gov | Not specified | Rapid metabolism similar to rats, with principal biotransformation routes being oxidation of the dihydropyridine ring. nih.gov |

Metabolite Identification and Profiling Research of Barnidipine (Identifying this compound)

The identification of this compound is a result of comprehensive metabolite profiling studies of its parent compound, barnidipine. These investigations aim to isolate and structurally characterize the various metabolites formed in vivo and in vitro. This compound, the pyridine derivative of the parent drug, is consistently identified as a significant product of barnidipine's biotransformation. nih.govtandfonline.com The process involves several advanced analytical techniques to ensure accurate identification and structural confirmation.

Application of Advanced Mass Spectrometry for Metabolite Elucidation

Advanced mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been fundamental in the identification and quantification of barnidipine metabolites. nih.govtandfonline.com In these analyses, this compound is readily distinguished from the parent compound.

The formation of this compound involves the loss of two hydrogen atoms from the dihydropyridine ring, resulting in a molecular weight that is 2 atomic mass units (amu) lower than that of barnidipine. Research on barnidipine impurities confirmed that this compound exhibits a molecular ion [M+H]+ at a mass-to-charge ratio (m/z) of 489.0, in contrast to barnidipine's m/z of 491.0. nih.gov Tandem MS (MS/MS) further elucidates the structure by generating characteristic fragment ions. For the analogous compound dehydro-benidipine, collision-induced dissociation of the molecular ion at m/z 504 produced daughter ions at m/z 91, 174, 285, and 313, confirming the oxidation of the dihydropyridine ring. psu.edu Similar fragmentation patterns are expected for this compound, providing definitive evidence of its structure.

| Compound | Analytical Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Structural Inference |

|---|---|---|---|---|

| Barnidipine | LC-MS/MS | 491.0 | Not specified | Parent drug with intact dihydropyridine ring. |

| This compound (M-8) | LC-MS/MS | 489.0 nih.gov | (Analogous to Dehydro-Benidipine) 91, 174, 285, 313 psu.edu | Loss of 2 amu, confirming oxidation to a pyridine ring. nih.gov |

Use of Nuclear Magnetic Resonance (NMR) for Metabolite Structural Confirmation

While mass spectrometry provides critical information regarding molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation of metabolites. NMR analysis, including 1H-NMR and 13C-NMR, was used to definitively characterize this compound that was synthesized as an impurity standard. nih.gov

The NMR spectra provide a detailed map of the molecule's hydrogen and carbon atoms. The key spectral feature confirming the identity of this compound is the change in chemical shifts and signal patterns corresponding to the aromatization of the dihydropyridine ring. The 1H-NMR and 13C-NMR spectra clearly show the transformation from the dihydropyridine structure in barnidipine to the aromatic pyridine ring in the metabolite. nih.gov This technique is essential for distinguishing between isomers and providing conclusive structural evidence that complements mass spectrometry data.

Radiosynthesis and Isotope Tracing Studies for Metabolic Pathway Mapping

Radiosynthesis and isotope tracing are powerful methodologies used to map the complete metabolic journey of a drug, from absorption to excretion. In the context of barnidipine, studies have employed molecules labeled with radioactive (e.g., Carbon-14) or stable (e.g., Deuterium) isotopes to trace the metabolic pathways leading to the formation of this compound and other metabolites. nih.govnih.govvulcanchem.com

Studies using 14C-labeled barnidipine administered to preclinical species like rats and dogs have allowed researchers to track the distribution of the drug and its metabolites throughout the body and quantify their excretion in urine and feces. nih.govnih.gov This provides a comprehensive picture of the metabolic fate.

Furthermore, the use of stable isotope-labeled compounds, such as Barnidipine-d5 (deuterated barnidipine), serves a dual purpose. It is widely used as an internal standard for highly accurate quantification of barnidipine in biological samples using LC-MS/MS. vulcanchem.com Additionally, these deuterated analogs are valuable tools for stable isotope tracing experiments, which can help elucidate complex metabolic pathways in detail by tracking the fate of the labeled atoms through various biotransformation steps, including the oxidation to this compound. vulcanchem.com

Advanced Analytical Methodologies for Dehydro Barnidipine Research

Chromatographic Method Development and Validation for Research Applications

Chromatographic techniques are fundamental to the separation, identification, and quantification of Dehydro Barnidipine (B1667753). The development of robust and reliable methods is essential for accurate research outcomes.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Dehydro Barnidipine. veeprho.com Its versatility allows for the separation of this compound from Barnidipine and other related impurities. nih.gov The development of a stability-indicating HPLC method is particularly important for monitoring the degradation of Barnidipine to this compound. researchgate.net

Method development often involves optimizing various parameters to achieve adequate separation and peak shape. Key considerations include the choice of stationary phase (column), mobile phase composition, flow rate, and detection wavelength. Reversed-phase columns, such as C8 and C18, are commonly employed for the analysis of Barnidipine and its derivatives. nih.govsaudijournals.com

Diverse detection methods can be coupled with HPLC for the analysis of this compound. UV detection is common, with wavelengths typically set around 237 nm for optimal response. saudijournals.com Photodiode Array (PDA) detectors offer the advantage of acquiring spectral data, which can aid in peak identification and purity assessment. For more sensitive and specific detection, electrochemical detectors have also been utilized. nih.gov

Table 1: Exemplary HPLC Method Parameters for the Analysis of Barnidipine and its Pyridine (B92270) Derivative (this compound)

| Parameter | Condition | Source |

|---|---|---|

| Column | C8 (250 x 4.6 mm, 5 µm) | saudijournals.com |

| Mobile Phase | Methanol: Water (80:20 v/v) | saudijournals.com |

| Flow Rate | 1.0 mL/min | saudijournals.com |

| Detection | PDA at 237 nm | saudijournals.com |

| Injection Volume | 20 µL | saudijournals.com |

| Run Time | 20 min | saudijournals.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

While specific UPLC methods for this compound are not extensively detailed in the available literature, the principles and advantages of this technique make it highly suitable for its analysis. The increased peak capacity and resolution of UPLC would be particularly beneficial for separating this compound from a complex mixture of other degradation products or metabolites. Furthermore, the reduced analysis time offered by UPLC improves sample throughput, which is a significant advantage in research and quality control environments.

Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation and analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is generally not feasible. However, GC can be employed for the analysis of volatile derivatives of this compound or its metabolic products following a suitable derivatization step.

Derivatization techniques, such as silylation, can be used to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. A study on the determination of Barnidipine in plasma utilized a GC-MS method, indicating the potential for this technique to be adapted for its metabolites. drugfuture.com The choice of detector is crucial, with mass spectrometry (MS) being the most powerful for identification and quantification due to its high sensitivity and specificity.

Barnidipine possesses two chiral centers, leading to the existence of four possible stereoisomers. nih.govdrugbank.comtandfonline.com The commercially available drug is the single (+)-(3'S,4S) enantiomer. tandfonline.com The formation of this compound involves the aromatization of the dihydropyridine (B1217469) ring, which eliminates the chiral center at the C4 position. However, the chiral center at the 3'-position of the pyrrolidinyl moiety remains. Consequently, this compound can exist as enantiomers, and chiral chromatography is a relevant and necessary technique for their separation and the assessment of enantiomeric purity.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. While specific chiral HPLC methods for this compound are not widely published, methods developed for the chiral separation of other dihydropyridine calcium channel blockers can provide a foundation for method development. mdpi.com The choice of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation.

State-of-the-Art Mass Spectrometric Techniques in this compound Analysis

Mass spectrometry (MS) is an indispensable tool in modern analytical chemistry, offering unparalleled sensitivity and specificity for the detection and quantification of compounds. When coupled with chromatographic separation techniques, it provides a powerful platform for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the highly sensitive and selective quantification of drugs and their metabolites in complex biological matrices. rasayanjournal.co.in Several LC-MS/MS methods have been developed for the determination of Barnidipine in human plasma, and these methods can be readily adapted for the analysis of this compound. rasayanjournal.co.insciex.com

In LC-MS/MS, the analyte is first separated by HPLC or UPLC and then introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the precursor ion corresponding to the analyte is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and reduces background noise, enabling very low limits of detection.

Table 2: Representative LC-MS/MS Method Parameters for the Quantification of Barnidipine (Adaptable for this compound)

| Parameter | Condition | Source |

|---|---|---|

| Chromatography | HPLC | rasayanjournal.co.in |

| Column | ACE C18 (100 x 4.6 mm, 5 µm) | rasayanjournal.co.in |

| Mobile Phase | Acetonitrile: 5mM Ammonium Acetate (90:10 v/v) | rasayanjournal.co.in |

| Flow Rate | 1.0 mL/min | rasayanjournal.co.in |

| Ionization Mode | ESI Positive | sciex.com |

| MS/MS Transition | Barnidipine: m/z 492.2 → 315.1 | rasayanjournal.co.in |

| Internal Standard | Barnidipine-D5: m/z 497.4 → 315.1 | rasayanjournal.co.in |

The high sensitivity of LC-MS/MS makes it particularly suitable for pharmacokinetic studies, where the concentration of metabolites like this compound may be very low. sciex.com

High-Resolution Accurate Mass Spectrometry (HRAMS) for Elemental Composition Confirmation

High-Resolution Accurate Mass Spectrometry (HRAMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometers, HRAMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide mass measurements with exceptional accuracy, typically in the low parts-per-million (ppm) range. nih.gov This precision allows for the determination of a unique elemental formula from the measured mass.

For a molecule like this compound, HRAMS can distinguish its molecular formula from other potential isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The process involves ionizing the this compound sample and measuring the mass-to-charge ratio (m/z) of the resulting ion with high precision. This experimentally determined accurate mass is then compared against a theoretical mass calculated for the proposed elemental formula. A close match, within a narrow mass tolerance window, provides strong evidence for the correct elemental composition. This technique is vital in metabolic studies to confirm the identity of metabolites and in synthetic chemistry to verify the structure of newly synthesized compounds. nih.gov

Table 1: HRAMS Data for Elemental Composition Confirmation

| Parameter | Description | Typical Value for Small Molecule Analysis |

| Mass Analyzer | Type of high-resolution mass spectrometer used. | Orbitrap, FT-ICR, TOF |

| Mass Accuracy | The closeness of the measured mass to the true mass. | < 5 ppm |

| Resolving Power | The ability to distinguish between two peaks of similar m/z. | > 35,000 |

| Ionization Mode | Method used to generate ions. | Electrospray Ionization (ESI) |

| Measured m/z | The experimental mass-to-charge ratio of the ion. | e.g., 489.2180 |

| Calculated m/z | The theoretical mass-to-charge ratio for the proposed formula. | e.g., 489.2182 for C27H30N2O6 |

| Mass Error | The difference between measured and calculated m/z. | e.g., -0.4 ppm |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

This compound may exist alongside various structural isomers, which have the same elemental composition and mass but different spatial arrangements of atoms. Differentiating these isomers is a significant analytical challenge, as they often cannot be distinguished by mass spectrometry alone. polyu.edu.hk Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. researchgate.netnih.gov

In an IMS-MS system, ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. nih.gov Ions separate based on their mobility, which is determined by their ion-neutral collision cross-section (CCS)—a value that reflects the ion's three-dimensional structure. frontiersin.org Compact, tightly folded isomers will experience fewer collisions with the buffer gas and travel through the drift tube faster than more extended, unfolded isomers. nih.gov By coupling this separation technique with a mass spectrometer, a two-dimensional plot of ion mobility (or drift time) versus m/z can be generated, allowing for the resolution of isomers that are indistinguishable by MS alone. polyu.edu.hk This capability is crucial in drug metabolism studies where multiple isomeric metabolites may be formed. researchgate.net

Table 2: Principles of Isomeric Differentiation by IMS-MS

| Feature | Description | Application to this compound |

| Separation Principle | Separation of ions based on their size, shape, and charge in the gas phase. researchgate.net | Distinguishes this compound from its structural isomers. |

| Key Parameter | Collision Cross-Section (CCS), a measure of the ion's 3D structure. frontiersin.org | Different isomers will exhibit distinct CCS values. |

| Instrumentation | Combines an ion mobility cell with a mass spectrometer (e.g., DTIMS, TWIMS, TIMS). researchgate.netnih.gov | Provides an orthogonal dimension of separation to m/z. |

| Output | A 2D plot of drift time vs. m/z, resolving isobaric and isomeric species. | Allows for the individual detection and characterization of co-eluting isomers. |

Ambient Ionization Mass Spectrometry in Rapid Research Analysis

Ambient Ionization Mass Spectrometry (AIMS) encompasses a family of techniques that allow for the direct analysis of samples in their native state with minimal or no sample preparation. researchgate.netnih.gov This facilitates rapid analysis, making it highly suitable for high-throughput screening in drug discovery and metabolism research. nih.gov Two prominent AIMS techniques are Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI).

DART-MS utilizes a stream of heated, metastable gas (typically helium or nitrogen) to desorb and ionize analytes from a sample surface. nih.govnih.gov It is particularly effective for the analysis of small molecules on various surfaces. DESI-MS, on the other hand, employs a charged solvent spray to desorb and ionize analytes from a surface. researchgate.net The resulting ions are then drawn into the mass spectrometer for analysis. Both techniques can provide mass spectra of this compound from complex matrices like biological tissues or reaction mixtures in seconds, bypassing time-consuming extraction and chromatographic separation steps. researchgate.netyorku.ca This rapid analysis is invaluable for real-time reaction monitoring and preliminary metabolic profiling.

Advanced Spectroscopic and Structural Characterization Methodologies (Focus on Methodology)

Advanced NMR Spectroscopy for Complex Structure Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. For a complex structure like this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) are often insufficient for complete assignment due to signal overlap and complex coupling patterns. Advanced two-dimensional (2D) NMR techniques are therefore employed to unravel the intricate connectivity of atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, identifying protons that are on adjacent carbon atoms. youtube.com Cross-peaks in a COSY spectrum connect coupled protons, helping to map out spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edunih.gov It is highly sensitive and allows for the unambiguous assignment of protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). sdsu.eduresearchgate.net HMBC spectra show correlations between protons and carbons that are separated by multiple bonds, which is essential for connecting different spin systems and identifying quaternary carbons.

Together, these 2D NMR experiments provide a detailed map of the molecular structure of this compound, enabling the complete and unambiguous assignment of all proton and carbon signals. youtube.com

Table 3: Common 2D NMR Techniques for Structural Elucidation

| Experiment | Correlation Type | Information Gained |

| COSY | ¹H-¹H J-coupling | Identifies neighboring protons. |

| HSQC | ¹JCH (one-bond ¹H-¹³C) | Connects protons to their directly attached carbons. sdsu.edu |

| HMBC | ⁿJCH (multiple-bond ¹H-¹³C) | Establishes long-range connectivity between protons and carbons, defining the carbon skeleton. sdsu.edu |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound by probing its molecular vibrations.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Specific functional groups exhibit characteristic absorption bands at known frequencies. For this compound, FTIR can be used to identify key functional groups such as C=O (ester), C=C (aromatic and pyridine rings), C-O, C-N, and N-H (if present) bonds. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum. pasg.nhs.uk This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound, a dihydropyridine derivative, is characterized by electronic transitions within its conjugated π-electron system. researchgate.netresearchgate.net The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the molecular structure and the solvent environment. nih.gov UV-Vis spectroscopy is a straightforward and robust method for quantitative analysis and for studying the electronic properties of the molecule. indexcopernicus.com

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org Since Barnidipine possesses chiral centers, its metabolite, this compound, is also chiral. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov A non-racemic chiral molecule will absorb one of these polarizations more than the other, resulting in a CD spectrum. nih.gov This technique provides information about the stereochemistry and conformation of the molecule in solution. The chiroptical properties observed in the CD spectrum are unique to a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations. rsc.orgmdpi.com

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. This method provides invaluable insights into the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties and biological activity of pharmaceutical compounds and their analogues. mdpi.commdpi.com

In the context of this compound research, while specific crystallographic data for its analogues are not extensively documented in publicly available literature, the application of this technique is fundamental for several reasons:

Unambiguous Structure Elucidation: X-ray crystallography offers definitive proof of structure for newly synthesized analogues of this compound. This is particularly important for confirming the successful outcome of synthetic routes and for characterizing any polymorphic forms, solvates, or hydrates that may arise during crystallization.

Conformational Analysis: The solid-state conformation of a molecule, as determined by X-ray crystallography, can provide insights into its preferred geometry. This information is critical for computational modeling and for understanding how the molecule might interact with its biological target.

Structure-Activity Relationship (SAR) Studies: By determining the crystal structures of a series of this compound analogues, researchers can build robust SAR models. These models correlate specific structural features with observed biological activity, guiding the rational design of more potent and selective compounds.

Polymorph Screening: The crystalline form of a drug substance can significantly impact its stability, solubility, and bioavailability. X-ray powder diffraction (XRPD), a related technique, is often employed in conjunction with single-crystal X-ray diffraction to identify and characterize different polymorphic forms of drug candidates. mdpi.com

The general workflow for the X-ray crystallographic analysis of a this compound analogue would involve the following steps:

Crystal Growth: Growing high-quality single crystals of the analogue, which is often the most challenging step.

Data Collection: Exposing the crystal to a focused X-ray beam and collecting the diffraction data.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a final structural model.

Given the structural relationship between Barnidipine and this compound, the insights gained from the crystallographic studies of Barnidipine and other dihydropyridine compounds can serve as a valuable reference for investigating this compound analogues.

Advanced Sample Preparation Strategies for this compound Research Analysis

Effective sample preparation is a critical prerequisite for accurate and reliable quantitative and qualitative analysis of this compound, particularly when dealing with complex matrices such as biological fluids or environmental samples. Advanced sample preparation techniques aim to isolate the analyte of interest, remove interfering substances, and concentrate the sample to improve detection sensitivity.

Automated Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Development

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from a liquid sample. thermofisher.com The process involves passing the sample through a solid sorbent bed that retains the analyte, while interfering compounds pass through. The analyte is then eluted with a small volume of a suitable solvent. Automation of SPE offers significant advantages in terms of reproducibility, throughput, and reduced solvent consumption. thermofisher.comwaters.com For the analysis of this compound, a reversed-phase SPE cartridge (e.g., C18) would likely be effective, given the non-polar nature of the dihydropyridine ring.

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. sigmaaldrich.com The choice of organic solvent is critical and depends on the polarity and solubility of the analyte. For dihydropyridine compounds, solvents like diethyl ether have been used. sigmaaldrich.com Automated LLE systems can improve the efficiency and reproducibility of this technique.

The table below outlines a hypothetical comparison of automated SPE and LLE for the extraction of this compound from a plasma sample, based on typical performance characteristics for similar analytes.

| Feature | Automated Solid-Phase Extraction (SPE) | Automated Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |

| Selectivity | High, tunable by sorbent and solvent selection. | Moderate, dependent on solvent choice and pH. |

| Recovery | Generally high and reproducible. | Can be variable, prone to emulsion formation. |

| Throughput | High, with multi-channel systems. thermofisher.com | Moderate to high with automated platforms. |

| Solvent Consumption | Lower compared to LLE. waters.com | Can be high, though miniaturized approaches exist. |

| Automation | Well-established with robotic systems. waters.comnih.gov | Available, but can be more complex to automate. |

Microextraction Techniques (e.g., Solid-Phase Microextraction, Liquid-Phase Microextraction)

Microextraction techniques are miniaturized versions of traditional extraction methods that offer several advantages, including reduced sample and solvent volumes, lower cost, and environmental friendliness. nih.govmdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber is exposed to the sample (either directly or in the headspace), and the analytes adsorb to the coating. The fiber is then transferred to the injection port of a gas or liquid chromatograph for thermal or solvent desorption.

Liquid-Phase Microextraction (LPME) encompasses several techniques where a small volume of an immiscible solvent is used to extract analytes from an aqueous sample. mdpi.com A common variant is Dispersive Liquid-Liquid Microextraction (DLLME) , where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the sample, creating a cloudy solution with a large surface area for efficient extraction. rsc.org

The application of these techniques to this compound analysis would require careful optimization of parameters such as fiber coating or solvent composition, extraction time, and pH.

| Microextraction Technique | Principle | Potential Application for this compound |

| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. nih.gov | Analysis of this compound in aqueous samples or headspace analysis of solid samples. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning into a dispersed micro-volume of organic solvent. rsc.org | Rapid extraction of this compound from biological fluids like plasma or urine. |

Derivatization Strategies for Enhanced Detectability in Specific Assays

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method. nih.gov This can be done to improve volatility for gas chromatography, enhance ionization efficiency for mass spectrometry, or introduce a chromophore or fluorophore for UV-Vis or fluorescence detection.

For this compound, derivatization could be employed to:

Enhance Mass Spectrometric Detection: Introducing a permanently charged group or a readily ionizable moiety can significantly improve the sensitivity of electrospray ionization mass spectrometry (ESI-MS). mdpi.com This is particularly useful for detecting trace levels of the compound in biological matrices.

Improve Chromatographic Separation: Modifying the polarity of this compound can improve its retention and peak shape on a given chromatographic column.

Increase Sensitivity in Spectroscopic Assays: Attaching a fluorescent tag to the molecule would allow for highly sensitive detection using fluorescence spectroscopy.

While specific derivatization reagents for this compound are not widely reported, strategies used for other dihydropyridines or compounds with similar functional groups could be adapted. For instance, reagents that target the ester or amine functionalities present in the parent molecule, Barnidipine, might be explored for this compound if similar reactive sites are available or can be introduced. nih.gov

The selection of a derivatization strategy would depend on the analytical objective, the nature of the sample matrix, and the instrumentation available.

Pharmacological Research Mechanisms and Preclinical Investigation of Dehydro Barnidipine

In Vitro Receptor and Ion Channel Modulatory Activity Research of Barnidipine (B1667753)

Calcium Channel Subtype Selectivity and Potency Studies (L-type, N-type, T-type)

Barnidipine demonstrates high selectivity for L-type calcium channels, which are prevalent in vascular smooth muscle cells drugbank.comtandfonline.comwikipedia.org. This selectivity is fundamental to its vasodilatory and antihypertensive effects nih.govtandfonline.com. Like other dihydropyridines, Barnidipine profoundly blocks L-type Ca2+ channels drugbank.com. Its high affinity for these channels underlies its potent activity drugbank.comwikipedia.org.

While primarily an L-type blocker, research shows that Barnidipine, along with some other dihydropyridines, also significantly blocks N-type (α1B) and P/Q-type (α1A) Ca2+ channels drugbank.com. This contrasts with other drugs in its class that are more specific to the L-type, suggesting a broader mechanism of action for Barnidipine drugbank.com. The blocking action of Barnidipine on R-type channels, however, is weak drugbank.com.

| Channel Subtype | Effect of Barnidipine | Reference |

|---|---|---|

| L-type (α1C) | Profound blockade; high affinity | drugbank.comwikipedia.orgdrugbank.com |

| N-type (α1B) | Significant blockade | drugbank.com |

| P/Q-type (α1A) | Significant blockade | drugbank.com |

| R-type (α1E) | Weak blockade | drugbank.com |

| T-type (α1G) | Antagonist/Inhibitor | drugbank.com |

| T-type (α1H) | Antagonist/Inhibitor | drugbank.com |

Binding Kinetics and Allosteric Modulation Investigations at Target Sites

Barnidipine is characterized by its strong, long-lasting binding to L-type calcium channels nih.govdrugbank.com. It exhibits a high affinity for [3H]nitrendipine binding sites, with a reported Ki value of 0.21 nmol/L drugbank.comtandfonline.comselleckchem.com. This high-affinity binding is a key determinant of its potency as a calcium antagonist.

The kinetic profile of Barnidipine is notably slow in onset but long in duration tandfonline.comnih.gov. This is attributed to its high lipophilicity (octanol/water partition coefficient of 2000) nih.govdrugbank.com. Highly lipophilic dihydropyridines are thought to accumulate in the cell membrane, creating a reservoir from which the drug can slowly access its target receptor on the L-type calcium channel nih.govtandfonline.compatsnap.com. This mechanism contributes to a sustained therapeutic effect, allowing for once-daily administration tandfonline.com. Furthermore, it is suggested that Barnidipine displays a high affinity for the inactivated state of the channel, which may also contribute to its long duration of action nih.govdrugbank.com.

Interactions with Other Receptor Systems (e.g., G-protein coupled receptors, if relevant)

The primary pharmacological action of Barnidipine is centered on its selective blockade of voltage-gated calcium channels drugbank.comwikipedia.org. The available research characterizes it as a highly potent drug with significant vasoselectivity, meaning it preferentially targets the calcium channels in blood vessels over those in the heart muscle drugbank.comtandfonline.com. This selectivity minimizes negative inotropic activity (effects on heart muscle contraction) drugbank.comtandfonline.com. While the core mechanism does not directly involve G-protein coupled receptors (GPCRs), the downstream effects of calcium channel blockade influence cellular signaling pathways that can be modulated by GPCRs. However, direct, high-affinity binding to GPCRs is not a recognized part of Barnidipine's mechanism of action.

Cellular and Subcellular Mechanism of Action Research of Barnidipine

Intracellular Calcium Dynamics and Signaling Pathway Analysis in Cultured Cells